molecular formula C21H28N6O2 B15103556 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B15103556
M. Wt: 396.5 g/mol
InChI Key: SNJVLFHJJCRRLW-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features an indole and a tetraazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The tetraazole ring is often used in medicinal chemistry due to its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drugs.

Preparation Methods

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

Chemical Reactions Analysis

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the tetraazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole and tetraazole moieties make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its antiviral, anti-inflammatory, and anticancer properties.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can be compared with other indole and tetraazole derivatives:

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H28N6O2/c1-29-19-7-5-6-18-17(19)8-12-26(18)13-11-22-20(28)14-21(9-3-2-4-10-21)15-27-16-23-24-25-27/h5-8,12,16H,2-4,9-11,13-15H2,1H3,(H,22,28)

InChI Key

SNJVLFHJJCRRLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

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